molecular formula C17H17NO3 B14682145 2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid CAS No. 32489-03-5

2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid

Cat. No.: B14682145
CAS No.: 32489-03-5
M. Wt: 283.32 g/mol
InChI Key: FXVOSFCWAUSFIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid typically involves the reaction of 2,3-dimethylaniline with phthalic anhydride, followed by acetylation . The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .

Mechanism of Action

The mechanism of action of 2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid is unique in its specific inhibition of COX enzymes and its effectiveness in treating menstrual pain. It also has a distinct chemical structure compared to other NSAIDs, which contributes to its unique pharmacological profile .

Properties

CAS No.

32489-03-5

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

2-(N-acetyl-2,3-dimethylanilino)benzoic acid

InChI

InChI=1S/C17H17NO3/c1-11-7-6-10-15(12(11)2)18(13(3)19)16-9-5-4-8-14(16)17(20)21/h4-10H,1-3H3,(H,20,21)

InChI Key

FXVOSFCWAUSFIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(C2=CC=CC=C2C(=O)O)C(=O)C)C

Origin of Product

United States

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